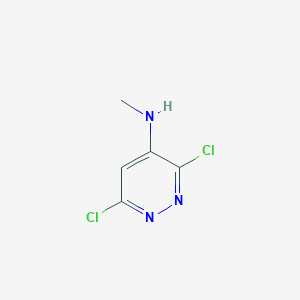

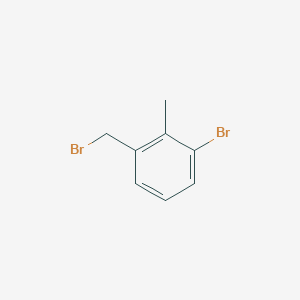

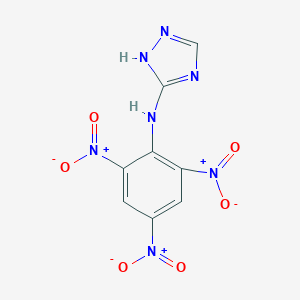

![molecular formula C20H18N2O B177398 3,4-ジヒドロ-9-[(ベンジル)アミノ]-1(2H)-アクリジノン CAS No. 104675-27-6](/img/structure/B177398.png)

3,4-ジヒドロ-9-[(ベンジル)アミノ]-1(2H)-アクリジノン

説明

科学的研究の応用

抗がん活性

「3,4-ジヒドロ-9-[(ベンジル)アミノ]-1(2H)-アクリジノン」と類似の化合物は、その潜在的な抗がん特性について研究されています。 構造は、それがin silicoでの抗がん剤の設計と合成に使用できることを示唆しています .

抗菌評価

アクリジノン誘導体は、抗菌研究において有望な結果を示しています。 この化合物は、寒天オーバーレイディスク拡散などの方法を使用して、さまざまな細菌株に対する有効性について評価することができます .

抗腫瘍活性

キナゾリノン誘導体は、類似の構造を共有し、抗腫瘍活性について合成および評価されています。 これは、「3,4-ジヒドロ-9-[(ベンジル)アミノ]-1(2H)-アクリジノン」の潜在的な抗腫瘍用途を示唆しています .

治療の可能性

イミダゾール含有化合物は、治療の可能性を秘めています。 類推により、このアクリジノン誘導体も、探求できる治療特性を持つ可能性があります .

抗真菌活性

類似の化合物は、さまざまな植物病原性菌に対して試験するために設計および合成されており、抗真菌剤の開発における潜在的な用途を示唆しています .

作用機序

The mechanism of action of 3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone is not completely understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cytochrome P450 enzymes. In addition, 3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs.

Biochemical and Physiological Effects

The biochemical and physiological effects of 3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone have not been extensively studied. However, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs. In addition, 3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone has been shown to have an effect on the nervous system, as it has been shown to reduce the seizure threshold in rats.

実験室実験の利点と制限

The main advantage of using 3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone in laboratory experiments is that it can be synthesized in a relatively simple and cost-effective manner. In addition, 3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone is relatively non-toxic, making it safe to use in laboratory experiments. However, the effects of 3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone on the nervous system have not been extensively studied, and its mechanism of action is not completely understood.

将来の方向性

Given its potential applications in drug development, further research is needed to better understand the biochemical and physiological effects of 3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone. Additionally, further research is needed to better understand the mechanism of action of 3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone and its potential therapeutic applications. In addition, further research is needed to investigate the potential use of 3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone in the treatment of neurological disorders, such as epilepsy and Parkinson's disease. Finally, further research is needed to investigate the potential use of 3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone in the treatment of cancer.

特性

IUPAC Name |

9-(benzylamino)-3,4-dihydro-2H-acridin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O/c23-18-12-6-11-17-19(18)20(15-9-4-5-10-16(15)22-17)21-13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMKIIRWHVISOBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC3=CC=CC=C3C(=C2C(=O)C1)NCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399723 | |

| Record name | 3,4-DIHYDRO-9-[(BENZYL)AMINO]-1(2H)-ACRIDINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104675-27-6 | |

| Record name | 3,4-DIHYDRO-9-[(BENZYL)AMINO]-1(2H)-ACRIDINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

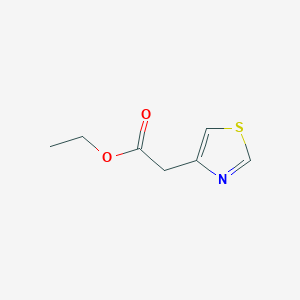

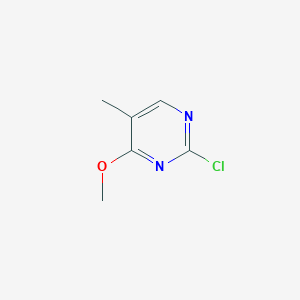

![5,6-Dichlorobenzo[c][1,2,5]thiadiazole](/img/structure/B177315.png)

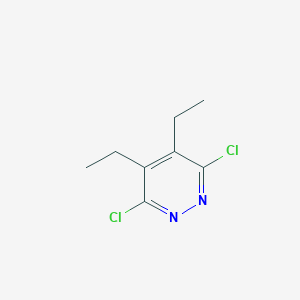

![9-Methoxy-5,6,11-trimethylpyrido[4,3-b]carbazole](/img/structure/B177326.png)

![Methyl (2R)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate](/img/structure/B177342.png)